molecular formula C10H12ClNO B13885521 8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol

8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B13885521
M. Wt: 197.66 g/mol
InChI Key: HSFCMOUMZAEBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of an amino group at the 8th position, a chlorine atom at the 5th position, and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene core, followed by the introduction of the amino and chloro substituents. The process may involve:

    Hydrogenation: Catalytic hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene.

    Electrophilic Aromatic Substitution: Introduction of the chloro group using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amination: Introduction of the amino group through nucleophilic substitution reactions using amines or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, secondary amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may yield a dechlorinated or dehydroxylated product.

Scientific Research Applications

8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and chloro groups may facilitate binding to enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the specific combination of amino, chloro, and hydroxyl groups on the tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

8-amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H12ClNO/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4,6,13H,1-2,5,12H2

InChI Key

HSFCMOUMZAEBIB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2CC1O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.